molecular formula C12H11N3O4S B1453315 3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid CAS No. 1232423-29-8

3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid

Cat. No. B1453315
M. Wt: 293.3 g/mol
InChI Key: ARWHXWAXGYWCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid” is C12H11N3O4S . The molecular weight is 293.3 .


Chemical Reactions Analysis

The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines . N - (4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid” include its molecular formula, molecular weight, and intricate molecular structure .

Scientific Research Applications

Synthesis and Characterization of Novel Nano Organo Solid Acids

Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) designed novel, mild, and biological-based nano organocatalysts with urea moiety, which were synthesized and characterized using various techniques such as FT-IR, NMR, and mass spectrometry. These catalysts showed potential in the synthesis of various compounds like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, which highlights their potential industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Synthesis of Pyrazine Derivatives

Najafi, Amini, and Ng (2011) synthesized a salt from pyrazine-2-carboxylic acid and stannic chloride in methanol, which led to the formation of the title salt with a unique SnIV atom chelation. This study contributes to the understanding of pyrazine derivatives' synthesis and their potential applications in various chemical processes (Najafi, Amini, & Ng, 2011).

Synthesis of Pyrazinecarboxylates and Pyridazinones

Werbel et al. (1978) conducted a study on the synthesis of pteridinediamines and their oxides from 3-amino-6-(bromomethyl)-2-pyrazinecarbonitrile 4-oxide, which demonstrated the versatility of pyrazine derivatives in the synthesis of complex molecules with potential pharmacological applications (Werbel, Johnson, Elslager, & Worth, 1978).

Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives

Voievudskyi et al. (2016) researched the synthesis of novel analogues of the natural alkaloid peramine using ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate. This study adds to the understanding of the synthetic pathways of pyrazine derivatives and their potential in creating new bioactive molecules (Voievudskyi et al., 2016).

Biological and Chemical Properties

Antimicrobial and Antibacterial Activities

El-Mariah, Hosny, and Deeb (2006) synthesized pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and tested their antimicrobial activity, demonstrating the potential of pyrazine derivatives in medicinal chemistry for developing new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).

Inhibition of Photosynthesis and Antifungal Activity

Doležal et al. (2006) conducted a study on substituted pyrazinecarboxamides, evaluating their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. This research highlights the diverse biological activities of pyrazine derivatives and their potential use in agricultural and pharmaceutical industries (Doležal et al., 2006).

Corrosion Inhibition

Saranya et al. (2020) synthesized pyran derivatives and studied their efficacy in corrosion mitigation of mild steel in sulfuric acid solution. This indicates the potential application of pyrazine derivatives in industrial settings for corrosion protection (Saranya et al., 2020).

properties

IUPAC Name

3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-20(18,19)8-4-2-7(3-5-8)9-6-14-11(13)10(15-9)12(16)17/h2-6H,1H3,(H2,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWHXWAXGYWCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylate (3.5 g, 11.39 mmol) and lithium hydroxide (1.364 g, 56.95 mmol) in MeOH (13.70 mL) and H2O (13.70 mL) was heated to 90° C. for 2 hours. The reaction mixture was allowed to cool and neutralised with aqueous HCl, and the resultant precipitate collected by filtration (3.32 g, 99% Yield). 1H NMR (400.0 MHz, DMSO) δ 3.25 (s, 3H), 7.70 (br s, 2H), 8.00 (d, J=8.5 Hz, 2H), 8.35 (d, J=8.5 Hz, 2H), 9.03 (s, 1H) and 13.20 (br s, 1H) ppm; MS (ES+) 294.00.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.364 g
Type
reactant
Reaction Step One
Name
Quantity
13.7 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate (3.50 g, 11.39 mmol) and LiOH (1.364 g, 56.95 mmol) was dissolved in Methanol (14 mL) and water (14 ml) and allowed to heat at 90° C. for 2 hours. The reaction mixture was allowed to cool and neutralized with 1M HCl. The resultant precipitate was collected by filtration to afford the pure product as a yellow solid (3.32 g, 99% Yield). MS (ES+) 293
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.364 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid

Citations

For This Compound
1
Citations
JD Charrier, SJ Durrant, JMC Golec… - Journal of medicinal …, 2011 - ACS Publications
DNA-damaging agents are among the most frequently used anticancer drugs. However, they provide only modest benefit in most cancers. This may be attributed to a genome …
Number of citations: 295 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.